molecular formula C16H10N2O4 B13692877 7-Nitro-2-phenylquinoline-4-carboxylic Acid

7-Nitro-2-phenylquinoline-4-carboxylic Acid

Cat. No.: B13692877
M. Wt: 294.26 g/mol
InChI Key: QBBRSPQZERTFNT-UHFFFAOYSA-N
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Description

7-Nitro-2-phenylquinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The compound features a quinoline core with a nitro group at the 7th position, a phenyl group at the 2nd position, and a carboxylic acid group at the 4th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-nitro-2-phenylquinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the Doebner reaction, where aniline, 2-nitrobenzaldehyde, and pyruvic acid are used as starting materials. The reaction proceeds through amidation, reduction, acylation, and amination steps .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the scalability and cost-effectiveness of the process.

Chemical Reactions Analysis

Types of Reactions: 7-Nitro-2-phenylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenyl and nitro groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

7-Nitro-2-phenylquinoline-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-nitro-2-phenylquinoline-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been studied as an inhibitor of histone deacetylases (HDACs), which play a crucial role in regulating gene expression. By inhibiting HDACs, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

    2-Phenylquinoline-4-carboxylic acid: Lacks the nitro group at the 7th position.

    7-Amino-2-phenylquinoline-4-carboxylic acid: Features an amino group instead of a nitro group.

    7-Bromo-2-phenylquinoline-4-carboxylic acid: Contains a bromo group at the 7th position.

Uniqueness: 7-Nitro-2-phenylquinoline-4-carboxylic acid is unique due to the presence of the nitro group, which significantly influences its chemical reactivity and biological activity. This functional group enhances its potential as a pharmacophore in drug design and development .

Properties

Molecular Formula

C16H10N2O4

Molecular Weight

294.26 g/mol

IUPAC Name

7-nitro-2-phenylquinoline-4-carboxylic acid

InChI

InChI=1S/C16H10N2O4/c19-16(20)13-9-14(10-4-2-1-3-5-10)17-15-8-11(18(21)22)6-7-12(13)15/h1-9H,(H,19,20)

InChI Key

QBBRSPQZERTFNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)[N+](=O)[O-])C(=C2)C(=O)O

Origin of Product

United States

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